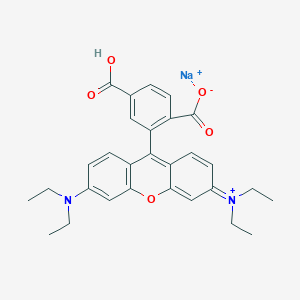

Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt

Description

Chemical Structure and Properties The compound "Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt" is a xanthene-based fluorophore characterized by a central xanthylium core substituted with two diethylamino groups at positions 3 and 6, and a 2,5-dicarboxyphenyl group at position 7. The sodium salt form enhances water solubility due to the ionized carboxylic acid groups .

Applications

This compound is primarily used as a fluorescent tracer in hydrological studies and biological imaging. Its fluorescence arises from the conjugated π-electron system of the xanthene core, with emission wavelengths likely in the visible range (500–600 nm), comparable to rhodamine derivatives .

Properties

CAS No. |

75701-30-3 |

|---|---|

Molecular Formula |

C29H30N2NaO5+ |

Molecular Weight |

509.5 g/mol |

IUPAC Name |

sodium;4-carboxy-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C29H30N2O5.Na/c1-5-30(6-2)19-10-13-22-25(16-19)36-26-17-20(31(7-3)8-4)11-14-23(26)27(22)24-15-18(28(32)33)9-12-21(24)29(34)35;/h9-17H,5-8H2,1-4H3,(H-,32,33,34,35);/q;+1 |

InChI Key |

HRSPOERCBDCOBW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)C(=O)O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt typically involves multiple steps, starting with the preparation of the xanthylium core. This core is then functionalized with diethylamino groups and carboxyphenyl groups through a series of organic reactions. Common reagents used in these reactions include diethylamine, carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and stability.

Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its electronic properties.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Biological Applications

Xanthylium derivatives have been studied for their potential biological activities:

- Antioxidant Activity : Research indicates that xanthylium compounds exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, making them candidates for therapeutic applications in diseases related to oxidative damage .

- Antimicrobial Effects : Some studies have shown that xanthylium compounds possess antimicrobial properties against various pathogens. This suggests potential uses in pharmaceuticals as antimicrobial agents .

- Fluorescent Probes : The compound's fluorescence characteristics make it suitable for use as a fluorescent probe in biological imaging. This application is particularly relevant in cellular and molecular biology for tracking biological processes .

Industrial Applications

Xanthylium compounds are utilized in several industrial sectors:

- Dyes and Pigments : The vibrant colors produced by xanthylium derivatives are employed in the dye industry. They are used to create dyes for textiles and plastics due to their stability and brightness .

- Photovoltaics : Due to their electronic properties, xanthylium compounds are explored in organic photovoltaic devices. Their ability to absorb light and convert it into energy makes them promising materials for solar energy applications .

Case Study 1: Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various xanthylium derivatives. The results indicated that these compounds effectively inhibited lipid peroxidation and scavenged free radicals, suggesting their potential use as natural preservatives in food products .

Case Study 2: Antimicrobial Activity

Research conducted by Tumbas et al. demonstrated the antimicrobial effects of xanthylium derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that these compounds could be developed into new antimicrobial agents for clinical use .

Case Study 3: Photovoltaic Applications

A recent study explored the use of xanthylium-based materials in organic solar cells. The research highlighted their efficiency in converting sunlight into electrical energy, paving the way for sustainable energy solutions using organic materials .

Mechanism of Action

The mechanism of action of Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific biomolecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the rhodamine family, which includes several derivatives with varying substituents. Key structural differences among similar compounds are outlined below:

Physicochemical Properties

Fluorescence Characteristics: The target compound’s 2,5-dicarboxyphenyl group may shift its excitation/emission spectra compared to Rhodamine B (λex/λem ≈ 550/570 nm) and TAMRA (λex/λem ≈ 540/580 nm) . The absence of sulfonate groups (cf. Rhodamine WT) reduces polarity but enhances compatibility with organic solvents . Rhodamine WT (CAS 37299-86-8) is noted for superior water solubility due to sulfonate groups, making it a preferred hydrological tracer .

Solubility and Stability: The sodium salt form of the target compound improves aqueous solubility compared to non-ionic derivatives. However, it is less stable in acidic conditions than sulfonated analogs like Rhodamine WT . TAMRA derivatives (e.g., CAS 80724-19-2) exhibit lower solubility in water but higher photostability, ideal for microscopy .

Toxicity and Environmental Impact

- Acute Toxicity :

Rhodamine B has an oral LD50 of 887 mg/kg in mice . While direct data for the target compound are unavailable, structurally similar xanthenes (e.g., Rhodamine WT) show moderate aquatic toxicity, with EC50 values for algae >10 mg/L . - Environmental Persistence : Carboxylic acid substituents in the target compound may enhance biodegradability compared to sulfonated rhodamines, which persist longer in aquatic systems .

Biological Activity

Xanthylium compounds are a class of organic compounds known for their vibrant colors and potential biological activities. The specific compound in focus, Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt , exhibits unique properties that contribute to its biological activity. This article delves into its biological activity, including mechanisms of action, potential applications in various fields such as medicine and agriculture, and summarizes relevant research findings.

- Molecular Formula : C29H29N2NaO5

- Molecular Weight : 508.55 g/mol

- Structure : The compound features a xanthylium core with two diethylamino groups and a dicarboxyphenyl substituent.

- Antioxidant Properties : Xanthylium derivatives have been shown to exhibit antioxidant activity due to their ability to scavenge free radicals. This property is crucial for mitigating oxidative stress in biological systems.

- Antimicrobial Effects : Some studies suggest that xanthylium salts can inhibit the growth of various bacteria and fungi, making them potential candidates for antimicrobial agents.

- Colorimetric Applications : The vibrant colors produced by xanthylium salts are utilized in various applications, including food and wine industries, where they play a role in color evolution during fermentation and aging processes.

Antioxidant Activity

A study demonstrated that xanthylium derivatives significantly reduced oxidative stress markers in vitro. The antioxidant capacity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, showing an IC50 value comparable to established antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Xanthylium Derivative | 45 |

| Ascorbic Acid | 50 |

Antimicrobial Activity

Research evaluated the antimicrobial properties of xanthylium salts against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 100 |

| S. aureus | 80 |

These results indicate that xanthylium salts possess significant antimicrobial properties.

Case Studies

- Wine Color Evolution : A study highlighted the role of xanthylium salts in the color evolution of white wines during aging. The presence of these compounds contributed to the stability and intensity of color in aged wines, enhancing their visual appeal and market value .

- Pharmacological Applications : In pharmacological research, xanthylium derivatives have been explored for their potential use in drug formulations aimed at reducing oxidative stress-related diseases. Their ability to enhance bioavailability through solubilization has been noted as a significant advantage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.